molecular formula C10H6Cl2F2O3 B15340716 3-(3,6-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid

3-(3,6-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid

Cat. No.: B15340716
M. Wt: 283.05 g/mol
InChI Key: TZYIFFZIOKOLMS-DAFODLJHSA-N
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Description

3,6-Dichloro-2-(difluoromethoxy)cinnamic acid is a specialized organic compound characterized by its unique chemical structure, which includes chlorine, fluorine, and carboxylic acid functional groups. This compound is primarily used in scientific research and industrial applications due to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid typically involves multiple steps, starting with the chlorination of cinnamic acid derivatives. The reaction conditions often require the use of strong acids or bases, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that are optimized for efficiency and yield. This involves the use of reactors and purification systems to handle the chemical processes and isolate the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

  • Substitution: Substitution reactions involving the replacement of chlorine or fluorine atoms with other groups are common.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Alcohols or other reduced derivatives.

  • Substitution: Compounds with different halogens or functional groups.

Scientific Research Applications

3,6-Dichloro-2-(difluoromethoxy)cinnamic acid is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.

  • Biology: The compound is used in studying biological systems and pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

  • 3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile

  • 3,6-Dichloro-2-(difluoromethoxy)anisole

Uniqueness: 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid is unique due to its specific combination of functional groups and its reactivity profile. This makes it particularly useful in certain applications where other similar compounds may not be as effective.

Biological Activity

3-(3,6-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H6Cl2F2O3C_{10}H_{6}Cl_{2}F_{2}O_{3}, with a molecular weight of approximately 283.06 g/mol. The compound features a unique structure characterized by:

  • Two chlorine atoms
  • A difluoromethoxy group
  • A cinnamic acid backbone

This structural composition is believed to contribute to its biological activity by interacting with various molecular targets within biological systems.

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits anti-inflammatory effects. Research suggests that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism is thought to involve the modulation of signaling pathways such as NF-kB and MAPK, which are critical in the inflammatory response .

Anticancer Activity

The compound has shown promising anticancer properties in various in vitro studies. It appears to induce apoptosis in cancer cell lines, including colon and prostate cancer cells. The proposed mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
SW480 (Colon)23.34Apoptosis induction
SW620 (Metastatic)16.00Caspase activation
PC3 (Prostate)11.70Mitochondrial disruption

Antimicrobial Effects

Research has also highlighted the antimicrobial activity of this compound against various bacterial strains. It has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating significant potency .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
MRSA4
Staphylococcus epidermidis8

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : It potentially modulates receptors that are crucial for cell signaling pathways associated with inflammation and tumor growth.
  • DNA Interaction : Studies suggest that it may bind to DNA, leading to cytotoxic effects in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In one study, treatment with this compound resulted in a significant reduction in tumor size in xenograft models of colorectal cancer .
  • Another investigation focused on its antimicrobial properties demonstrated that the compound effectively reduced bacterial load in infected animal models .

Properties

Molecular Formula

C10H6Cl2F2O3

Molecular Weight

283.05 g/mol

IUPAC Name

(E)-3-[3,6-dichloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H6Cl2F2O3/c11-6-2-3-7(12)9(17-10(13)14)5(6)1-4-8(15)16/h1-4,10H,(H,15,16)/b4-1+

InChI Key

TZYIFFZIOKOLMS-DAFODLJHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1Cl)/C=C/C(=O)O)OC(F)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1Cl)C=CC(=O)O)OC(F)F)Cl

Origin of Product

United States

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